8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tricyclo[3.3.1.1~3,7~]decane moiety, which is known for its stability and rigidity.
Preparation Methods
The synthesis of 8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the tricyclo[3.3.1.1~3,7~]decane moiety: This can be achieved through a series of cyclization reactions.
Attachment of the piperazine ring: This involves the reaction of the tricyclo[3.3.1.1~3,7~]decane derivative with piperazine under specific conditions.
Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine ring system.
Final assembly: The final step involves the coupling of the previously formed intermediates to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound’s unique structure may make it useful in materials science or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds to 8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid include other derivatives of tricyclo[3.3.1.1~3,7~]decane and pyrido[2,3-d]pyrimidine. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of the target compound lies in its specific combination of functional groups and ring systems, which may confer unique reactivity and biological activity.
Properties
Molecular Formula |
C25H32N6O3S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[4-(1-adamantylcarbamothioyl)piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C25H32N6O3S/c1-2-29-14-19(22(33)34)20(32)18-13-26-23(27-21(18)29)30-3-5-31(6-4-30)24(35)28-25-10-15-7-16(11-25)9-17(8-15)12-25/h13-17H,2-12H2,1H3,(H,28,35)(H,33,34) |
InChI Key |
JQVLDPQACVIIIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC45CC6CC(C4)CC(C6)C5)C(=O)O |
Origin of Product |
United States |
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